
2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide, also known as JAK2 inhibitor, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is classified as a kinase inhibitor, which means it can block the activity of certain enzymes that play a crucial role in the development and progression of various diseases.
作用机制
2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor works by binding to the ATP-binding site of this compound and preventing the phosphorylation of downstream signaling molecules such as STAT3 and STAT5. This leads to the inhibition of cytokine and growth factor signaling pathways, which are crucial for the survival and proliferation of cancer cells and immune cells. This compound inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines in immune cells.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound inhibitor can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In immune cells, this compound inhibitor can inhibit the production of pro-inflammatory cytokines and prevent the activation of immune cells. In animal models, this compound inhibitor has been shown to inhibit tumor growth and reduce inflammation in various diseases.
实验室实验的优点和局限性
One of the main advantages of 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor is its specificity for this compound, which means it can selectively inhibit this compound activity without affecting other kinases. This makes it a useful tool for studying the role of this compound in various diseases. However, one of the limitations of this compound inhibitor is its potential off-target effects, which can affect the interpretation of experimental results. Additionally, the use of this compound inhibitor in animal models can be limited by its poor solubility and bioavailability.
未来方向
There are several future directions for the research and development of 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor. One of the areas of interest is the combination therapy of this compound inhibitor with other targeted therapies or chemotherapeutic agents in cancer treatment. Another area of interest is the development of more potent and selective this compound inhibitors with improved pharmacokinetic properties. Additionally, the role of this compound in other diseases such as cardiovascular diseases and neurodegenerative diseases can be explored using this compound inhibitor as a tool for research.
合成方法
The synthesis of 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor involves several steps, including the reaction of 4-methoxyphenylacetonitrile with 3-pyridinecarboxaldehyde to form 4-methoxyphenyl-3-pyridinecarboxylic acid. This intermediate is then coupled with 2-aminoacrylamide to yield the final product, this compound. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. The compound works by inhibiting the activity of this compound, which is a tyrosine kinase enzyme that plays a crucial role in the signaling pathways of cytokines and growth factors. By blocking this compound activity, this compound inhibitor can prevent the activation of downstream signaling pathways and inhibit the growth and proliferation of cancer cells and immune cells.
属性
IUPAC Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-21-15-6-4-14(5-7-15)19-16(20)13(10-17)9-12-3-2-8-18-11-12/h2-9,11H,1H3,(H,19,20)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUNAFAMWBKUBW-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CN=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

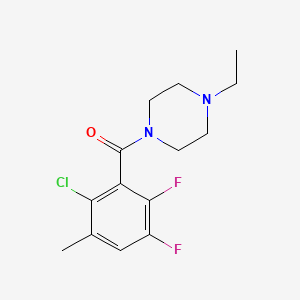
![N-(2-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5712300.png)
![(3-benzo[f]quinolin-3-ylphenyl)amine](/img/structure/B5712313.png)
![N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5712319.png)
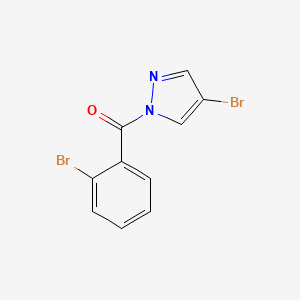
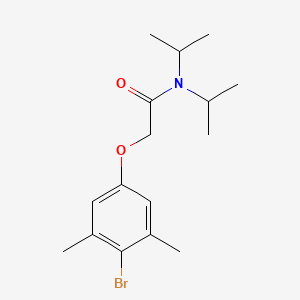
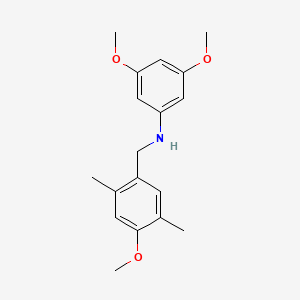
![2-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5712352.png)
![N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5712358.png)
![4-[(diethylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5712360.png)
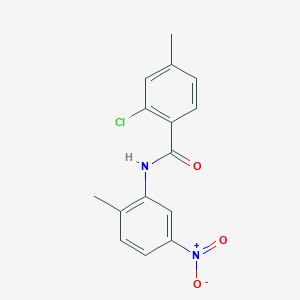
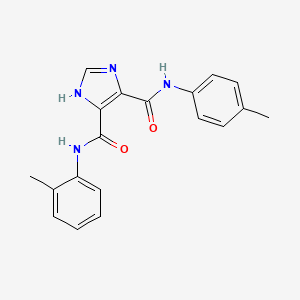

![N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5712391.png)